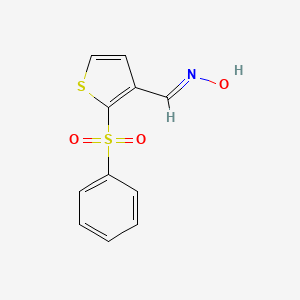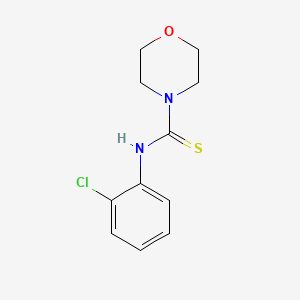
N-(2-chlorophenyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-morpholinecarbothioamide, also known as CORM-3, is a chemical compound that has shown promising results in scientific research applications. CORM-3 is a carbon monoxide-releasing molecule that has been studied for its potential therapeutic benefits in various medical conditions.
Wirkmechanismus
N-(2-chlorophenyl)-4-morpholinecarbothioamide releases carbon monoxide (CO) when it comes into contact with biological tissues. CO has been shown to have various physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. The release of CO from this compound can activate various signaling pathways in cells, leading to these physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can reduce oxidative stress, inflammation, and cell proliferation. In vivo studies have shown that this compound can improve blood flow, reduce hypertension, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its specificity for releasing CO. This allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. However, one limitation of using this compound is its potential instability in biological fluids, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-4-morpholinecarbothioamide. One area of research is the development of more stable and effective this compound derivatives for therapeutic use. Another area of research is the investigation of the molecular mechanisms of this compound in various medical conditions. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, should be explored.
Conclusion:
In conclusion, this compound is a promising carbon monoxide-releasing molecule that has shown potential therapeutic benefits in various medical conditions. Its specificity for releasing CO allows researchers to study the effects of CO on biological tissues without the potential toxic effects of inhaling CO gas. Further research is needed to fully understand the molecular mechanisms of this compound and its potential therapeutic applications.
Synthesemethoden
N-(2-chlorophenyl)-4-morpholinecarbothioamide is synthesized by reacting 2-chlorobenzoyl chloride with morpholine and sodium hydrosulfide. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-morpholinecarbothioamide has been studied for its potential therapeutic benefits in various medical conditions, including cardiovascular disease, inflammation, and cancer. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which can improve blood flow and reduce hypertension. In inflammation, this compound has been shown to reduce pro-inflammatory cytokines and oxidative stress, which can help alleviate symptoms of inflammatory conditions such as rheumatoid arthritis. In cancer, this compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIEXDUNQAKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
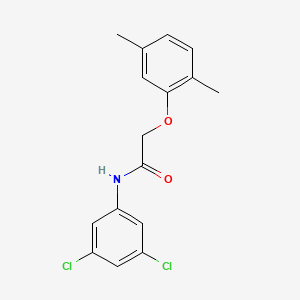
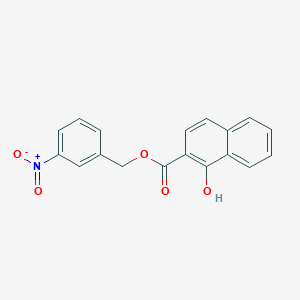
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
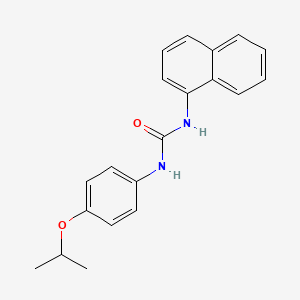
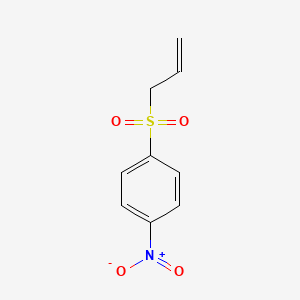
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
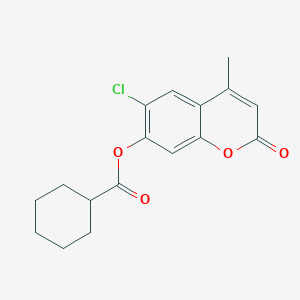
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
